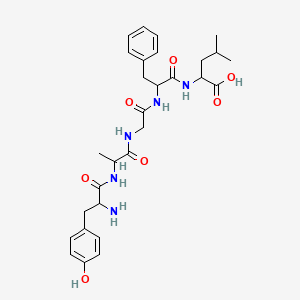
Haegtftsdvssyle
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HAEGTFTSDVSSYLE is a polypeptide from patent CN 102920658 B. GLP-I analog contains the sequence.
Aplicaciones Científicas De Investigación
HARKing in Scientific Research : Kerr (1998) discusses HARKing (Hypothesizing After the Results are Known), a practice in scientific communication where post hoc hypotheses are presented as a priori hypotheses. This raises questions about the integrity and validity of research findings (Kerr, 1998).
Wind Turbine Research : O'Brien et al. (2017) review the aerodynamics of Horizontal Axis Wind Turbines (HAWT), focusing on near wake experiments, wake predictions, and structural modeling in wind turbine research (O'Brien, Young, O’Mahoney, & Griffin, 2017).
Education and Outreach in Participatory Science : Haywood and Besley (2014) explore how education outreach and participatory engagement in scientific research contribute to public knowledge and scientific efficacy (Haywood & Besley, 2014).
Ethics in Genomic Research : Foster (2004) examines the ethical considerations in genomic research, particularly the issues arising from using identified populations in studies like the International HapMap Project (Foster, 2004).
Human Activity Recognition Technologies : Demrozi et al. (2020) discuss the role of machine learning in Human Activity Recognition (HAR) and its applications in health, sports, and well-being (Demrozi, Pravadelli, Bihorac, & Rashidi, 2020).
Biomedical Material Research : Siddiqui, Pickering, and Mucalo (2018) review the use of Hydroxyapatite-Carbonaceous Structure Composites in bone replacement materials, highlighting the challenges and innovations in biomedical materials research (Siddiqui, Pickering, & Mucalo, 2018).
Influenza Research Database : Zhang et al. (2016) describe the Influenza Research Database, a comprehensive resource for influenza virus research, providing tools for data mining and hypothesis generation (Zhang et al., 2016).
Propiedades
Fórmula molecular |
C₇₁H₁₀₃N₁₇O₂₈ |
|---|---|
Peso molecular |
1642.71 |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C71H103N17O28/c1-32(2)21-44(61(105)78-43(71(115)116)18-20-53(98)99)79-62(106)45(23-38-13-15-40(94)16-14-38)80-65(109)48(28-89)83-67(111)50(30-91)84-68(112)55(33(3)4)87-64(108)47(25-54(100)101)81-66(110)49(29-90)85-70(114)57(36(7)93)88-63(107)46(22-37-11-9-8-10-12-37)82-69(113)56(35(6)92)86-51(95)27-74-60(104)42(17-19-52(96)97)77-58(102)34(5)76-59(103)41(72)24-39-26-73-31-75-39/h8-16,26,31-36,41-50,55-57,89-94H,17-25,27-30,72H2,1-7H3,(H,73,75)(H,74,104)(H,76,103)(H,77,102)(H,78,105)(H,79,106)(H,80,109)(H,81,110)(H,82,113)(H,83,111)(H,84,112)(H,85,114)(H,86,95)(H,87,108)(H,88,107)(H,96,97)(H,98,99)(H,100,101)(H,115,116)/t34-,35+,36+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,55-,56-,57-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)N |
Secuencia |
One Letter Code: HAEGTFTSDVSSYLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




